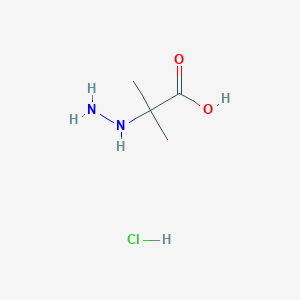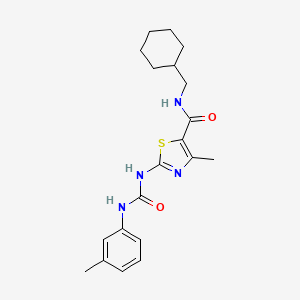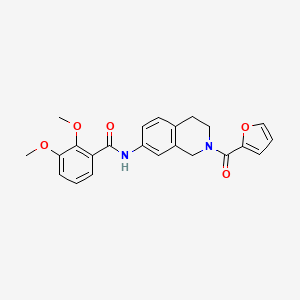
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydrazinyl-2-methylpropanoic acid hydrochloride, also known as HMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a hydrazine derivative that has a carboxylic acid group attached to it. The synthesis of HMPH is relatively simple and can be achieved using a few different methods. In
Scientific Research Applications
Enzymatic Inhibition and Biological Interactions
- The hydrazino analog of α-methyldopa, similar in structure to 2-Hydrazinyl-2-methylpropanoic acid, acts as a potent inhibitor of DOPA decarboxylase in vitro and has effects on serotonin metabolism in vivo, suggesting potential for exploring enzyme inhibition mechanisms and therapeutic applications (Porter et al., 1962).
Nucleic Acid Modifications
- The base modification of nucleic acids by 2-nitropropane induces specific changes, including the formation of 2-hydrazinohypoxanthine, showcasing the compound's role in biological alterations and potential in studying carcinogenesis (Sodum & Fiala, 1998).
Synthetic Chemistry Applications
- Hydrazoic acid, utilized in synthetic chemistry for the preparation of various compounds, demonstrates the versatility of hydrazine derivatives in facilitating complex chemical reactions under safe conditions (Gutmann et al., 2012).
- The study on the hydration of pyruvic acid to its geminal-diol in a water-restricted environment showcases the utility of hydrazine derivatives in exploring chemical transformations under unique conditions (Maron et al., 2011).
Environmental and Other Applications
- Research into the hydrodechlorination of chlorinated organic compounds in water on Pd catalysts identifies hydrazine as a potential hydrogen donor, illustrating environmental applications in reducing toxic pollutants (Kopinke et al., 2004).
properties
IUPAC Name |
2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,6-5)3(7)8;/h6H,5H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDDSQRZYPMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)


![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)


